

5-Hydroxy Pioglitazone (Metabolite M-IV): Technical Guide to Mechanisms & Protocols

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Compound of Interest

Compound Name: 5-Hydroxy pioglitazone

CAS No.: 625853-74-9

Cat. No.: B3147538

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Executive Summary

5-Hydroxy Pioglitazone, pharmacologically designated as Metabolite M-IV (and structurally related to the therapeutic candidate Leriglitazone), represents the primary active metabolite of the thiazolidinedione class drug pioglitazone.[1] Unlike oxidative impurities often confused with this nomenclature (e.g., 5-hydroxy-thiazolidinedione), M-IV is formed via CYP2C8-mediated hydroxylation of the pyridine alkyl side chain.

This guide analyzes M-IV's pivotal role in glucose metabolism, distinguishing its partial PPAR

agonism from the parent compound, and provides validated protocols for its synthesis and bioassay. M-IV retains approximately 40–60% of the parent drug's hypoglycemic potency but exhibits a distinct pharmacokinetic profile that extends the therapeutic window and modifies tissue distribution, particularly in the central nervous system (CNS).

Chemical Identity & Metabolic Origins[1]

Structural Distinction (Crucial for Researchers)

Ambiguity in nomenclature often leads to confusion between the active metabolite and oxidative degradants.

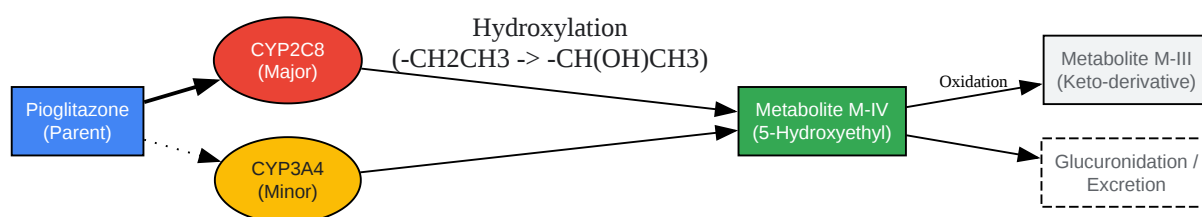
- Target Compound (Active Metabolite M-IV): Hydroxylation occurs at the 1-position of the ethyl group on the pyridine ring.
 - IUPAC:[2] 5-({4-[2-(5-(1-hydroxyethyl)pyridin-2-yl)ethoxy]phenyl}methyl)-2,4-thiazolidinedione.[1][3][4]
 - Role: Active contributor to glucose lowering; blood-brain barrier penetrant.
- Common Impurity (EP Impurity A): Hydroxylation occurs at the C-5 position of the thiazolidine ring.
 - Role: Oxidative impurity/degradant; pharmacologically negligible for glucose control.

This guide focuses exclusively on the active metabolite M-IV.

Biosynthesis Pathway

Pioglitazone undergoes extensive hepatic metabolism. The primary vector is CYP2C8, with minor contribution from CYP3A4.

- Reaction: Benzylic hydroxylation of the 5-ethylpyridine moiety.[5][6][7][8]
- Kinetics: M-IV accumulates in plasma, often reaching steady-state concentrations equal to or exceeding the parent drug due to a longer elimination half-life and high protein binding (>98%).



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Figure 1: Metabolic pathway of Pioglitazone showing the critical CYP2C8-dependent formation of M-IV.

Pharmacodynamics: Role in Glucose Metabolism

Mechanism of Action

M-IV functions as a PPAR

(Peroxisome Proliferator-Activated Receptor Gamma) agonist.[9]

- Receptor Binding: M-IV binds to the ligand-binding domain (LBD) of PPAR
 - Binding Affinity (K_i): $\sim 1.2 \mu\text{M}$ (slightly lower affinity than parent pioglitazone).[1]
 - Transcriptional Potency (EC_{50}): $\sim 680 \text{ nM}$.[1]
- Co-activator Stabilization: M-IV stabilizes the AF-2 helix of PPAR, recruiting co-activators (e.g., PGC-1) to drive transcription of insulin-sensitizing genes (GLUT4, AdipoQ).

Comparative Efficacy

Parameter	Pioglitazone (Parent)	5-Hydroxy Pioglitazone (M-IV)
Primary Target	PPAR / PPAR (weak)	PPAR (Selective)
Hypoglycemic Potency	100% (Reference)	40–60%
Plasma Exposure (AUC)	High	High (Accumulates > Parent)
BBB Permeability	Moderate	High (Basis for CNS indications)
Key Biological Effect	Insulin Sensitization	Sustained Glucose Control / Neuroprotection

Impact on Glucose Homeostasis

M-IV contributes significantly to the duration of pioglitazone's effect. While the parent drug has a half-life of 3–7 hours, the active metabolites (M-III and M-IV) extend the effective biological half-life to >24 hours, allowing for once-daily dosing. In glucose uptake assays (3T3-L1 adipocytes), M-IV stimulates basal and insulin-stimulated glucose uptake, albeit with a flatter dose-response curve compared to the parent, characteristic of a partial agonist profile.

Experimental Protocols

Chemical Synthesis of M-IV (Lab Scale)

Note: Direct hydroxylation of pioglitazone is non-selective. The preferred route is de novo synthesis.

Reagents Required: 5-(1-hydroxyethyl)-2-methylpyridine, 4-hydroxybenzaldehyde, 2,4-thiazolidinedione, Sodium hydride (NaH), Palladium on Carbon (Pd/C).

Protocol:

- Precursor Preparation:

- React 2-methyl-5-ethylpyridine with formaldehyde (high temp/pressure) or use biochemical oxidation to generate 2-(2-hydroxyethyl)-5-(1-hydroxyethyl)pyridine.
- Critical Step: Selectively protect the secondary alcohol (the "M-IV" site) using a silyl ether (e.g., TBS-Cl) to prevent side reactions.
- Ether Coupling:
 - React the protected pyridine alcohol with 4-fluoronitrobenzene (S_NAr reaction) or 4-hydroxybenzaldehyde (Mitsunobu conditions).
 - Yield Optimization: Use K₂CO₃ in DMF at 80°C for 4 hours.
- Thiazolidinedione Ring Formation:
 - Perform a Knoevenagel condensation between the resulting benzaldehyde intermediate and 2,4-thiazolidinedione using piperidine/acetic acid catalyst in toluene (reflux with Dean-Stark trap).
- Reduction & Deprotection:
 - Reduce the benzylidene double bond using H₂ (1 atm) and 10% Pd/C in methanol.
 - Remove the silyl protecting group with TBAF (Tetra-n-butylammonium fluoride) to reveal the 5-(1-hydroxyethyl) moiety.
- Purification:
 - Recrystallize from ethanol/water to isolate the M-IV racemate.
 - Validation: 1H-NMR should show a multiplet at ~4.8 ppm (methine proton of the hydroxyethyl group).

In Vitro PPAR Binding Assay (TR-FRET)

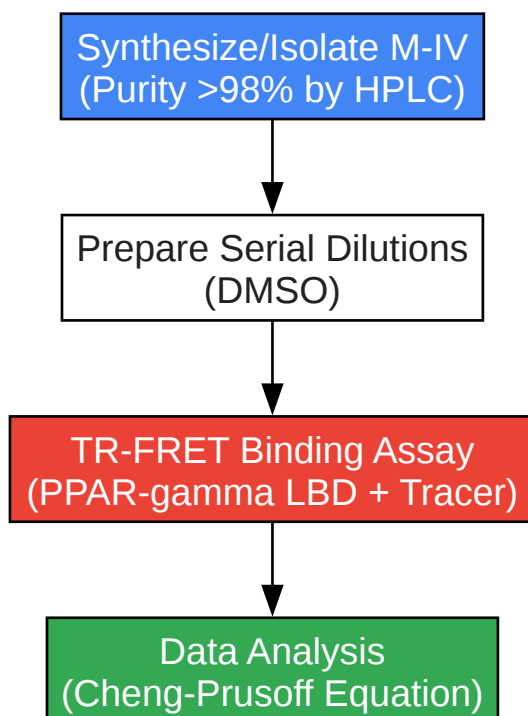
Objective: Determine the binding affinity (K_i) of M-IV relative to Rosiglitazone (standard control).

Materials:

- Human PPAR
 - LBD (GST-tagged).
- Fluormone™ Pan-PPAR Green (tracer).
- Terbium-labeled anti-GST antibody.
- Assay Buffer: 50 mM TRIS (pH 7.4), 50 mM KCl, 1 mM DTT.

Workflow:

- Preparation: Dilute M-IV in DMSO (serial dilutions: 10 μ M to 0.1 nM).
- Incubation: Mix PPAR
 - LBD (5 nM final), Tb-antibody (5 nM), and Fluormone Tracer (5 nM) in a 384-well black plate.
- Competition: Add M-IV dilutions. Incubate for 2 hours at room temperature in the dark.
- Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).
- Analysis: Calculate the 520/495 ratio. Plot inhibition curves to determine IC₅₀ and convert to K_i using the Cheng-Prusoff equation.



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Figure 2: Workflow for validating M-IV affinity.

Clinical & Translational Implications

Safety Profile

M-IV shares the safety concerns of the parent class (fluid retention) but may exhibit a lower risk of bladder cancer signals due to differences in urinary excretion metabolites compared to the parent.

- Edema: Mediated by PPAR

activation in the renal collecting duct (ENaC upregulation). M-IV contributes to this effect due to its high plasma concentration.

Drug-Drug Interactions (DDI)

Since M-IV is formed by CYP2C8, strong CYP2C8 inhibitors (e.g., gemfibrozil) significantly increase M-IV and parent drug exposure, necessitating dose reduction. Conversely, CYP2C8 inducers (e.g., rifampin) reduce efficacy.

Emerging Therapeutic Status (Leriglitzazone)

The hydrochloride salt of M-IV (Leriglitzazone) is currently under investigation for Friedreich's Ataxia and other CNS disorders. Its ability to penetrate the blood-brain barrier more effectively than pioglitazone allows it to target mitochondrial function and neuroinflammation in the brain, distinct from its peripheral glucose-metabolism role.

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